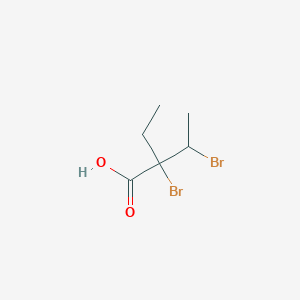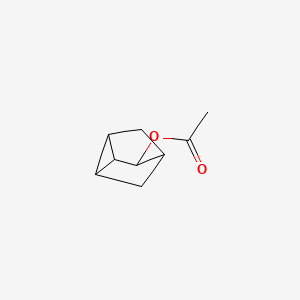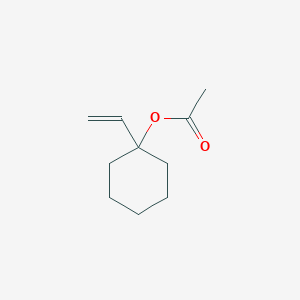
1-Ethenylcyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylcyclohexyl acetate is an organic compound with the molecular formula C10H14O2 It is an ester derived from the reaction between 1-ethynylcyclohexanol and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclohexyl acetate can be synthesized through the esterification of 1-ethynylcyclohexanol with acetic acid. The reaction typically involves heating the alcohol and acid in the presence of a mineral acid catalyst, such as concentrated sulfuric acid . The reaction is both slow and reversible, requiring careful control of reaction conditions to achieve a high yield.
Industrial Production Methods: In industrial settings, the production of 1-ethynylcyclohexyl acetate may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and reaction engineering techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenylcyclohexyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 1-ethynylcyclohexanol and acetic acid.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 1-Ethynylcyclohexanol and acetic acid.
Reduction: 1-Ethynylcyclohexanol.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
1-Ethenylcyclohexyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethynylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release 1-ethynylcyclohexanol, which may exert biological effects through its interaction with enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethynylcyclohexanol: A precursor to 1-ethynylcyclohexyl acetate with similar chemical properties.
Ethyl Acetate: A common ester with similar functional groups but different structural features.
Methyl Butyrate: Another ester with comparable reactivity but distinct molecular structure.
Uniqueness: 1-Ethenylcyclohexyl acetate is unique due to its specific combination of a cyclohexyl ring and an acetate ester group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
6318-49-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1-ethenylcyclohexyl) acetate |
InChI |
InChI=1S/C10H16O2/c1-3-10(12-9(2)11)7-5-4-6-8-10/h3H,1,4-8H2,2H3 |
InChI Key |
TZFHYNNRLBUTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


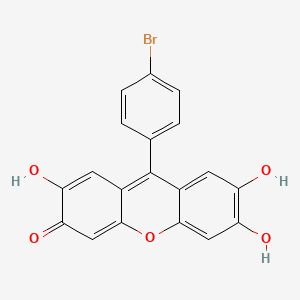
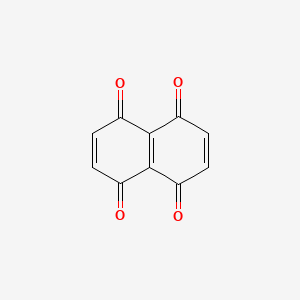
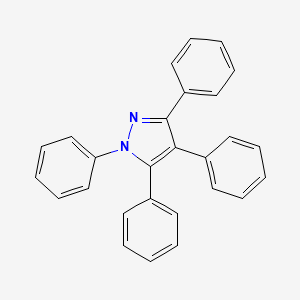

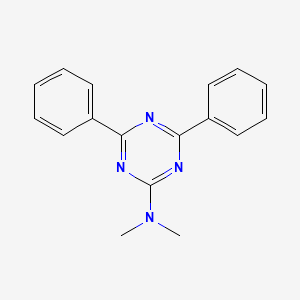
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
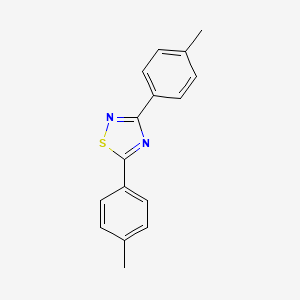
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
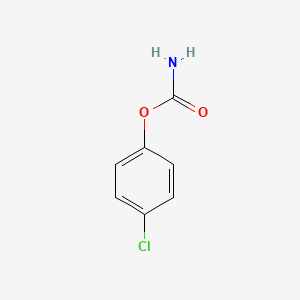
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
